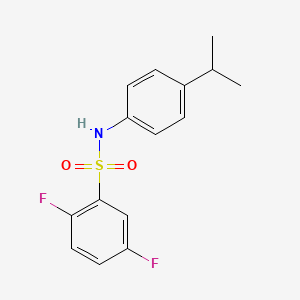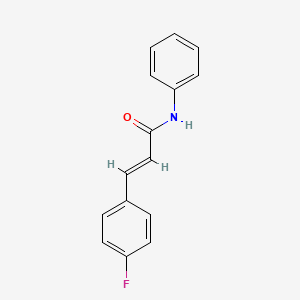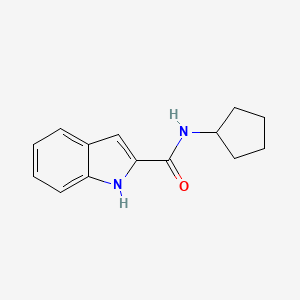![molecular formula C15H19ClN2O3S B7644512 [4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7644512.png)
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone, also known as CPP-115, is a chemical compound that has gained significant attention in the field of scientific research. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that is involved in the regulation of neuronal activity, and its dysfunction has been implicated in various neurological disorders. The inhibition of GABA transaminase by CPP-115 has been shown to increase the levels of GABA in the brain, leading to potential therapeutic applications in the treatment of these disorders.
作用機序
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone works by inhibiting the activity of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on the biochemical and physiological processes in the brain. The increased levels of GABA in the brain have been shown to lead to increased inhibitory activity, which can help to reduce the occurrence of seizures in epilepsy patients. This compound has also been shown to have potential applications in the treatment of anxiety disorders, as increased GABA levels can help to reduce anxiety symptoms.
実験室実験の利点と制限
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone has several advantages for use in laboratory experiments, including its potency and specificity for GABA transaminase inhibition. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research on [4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone, including the development of more specific and potent inhibitors of GABA transaminase, as well as the exploration of its potential applications in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound, as well as its potential for use in combination with other therapies.
合成法
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with piperazine, followed by the addition of cyclobutanone and sulfonyl chloride. The resulting compound can be purified through recrystallization and chromatography techniques.
科学的研究の応用
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications in the treatment of various neurological disorders. Research has shown that this compound is effective in increasing GABA levels in the brain, leading to potential applications in the treatment of epilepsy, anxiety disorders, and substance abuse disorders.
特性
IUPAC Name |
[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-13-6-1-2-7-14(13)22(20,21)18-10-8-17(9-11-18)15(19)12-4-3-5-12/h1-2,6-7,12H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZOJBDHSDURHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)

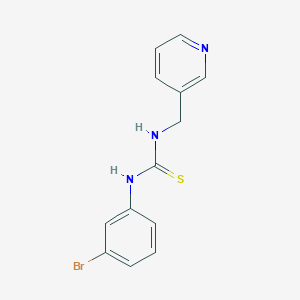
![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)
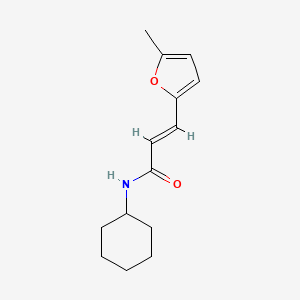
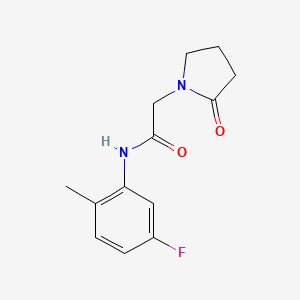
![[4-[2-(cyclopropylamino)-1,3-thiazol-4-yl]-1H-pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7644489.png)
